molecular formula C6H9N3O2 B6456517 2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide CAS No. 2549004-31-9

2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide

Cat. No.: B6456517
CAS No.: 2549004-31-9
M. Wt: 155.15 g/mol
InChI Key: VMWQIWXZVCPQGP-UHFFFAOYSA-N
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Description

2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with an appropriate amine under acidic conditions to form the oxazole ring . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base to yield the oxazole derivative .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical syntheses .

Comparison with Similar Compounds

Biological Activity

2-Amino-N,N-dimethyl-1,3-oxazole-5-carboxamide (commonly referred to as DMOC) is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, effects on various cell types, and potential therapeutic applications based on recent research findings.

The biological activity of DMOC is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, compounds structurally similar to DMOC have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target for cancer therapies.

Biochemical Pathways

The inhibition of CDK2 affects the transition from the G1 phase to the S phase of the cell cycle. This disruption can trigger apoptotic pathways, leading to increased cell death in cancerous cells. Additionally, DMOC has demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity and Effects

Research has shown that DMOC exhibits various biological activities including:

  • Antitumor Activity: DMOC has been tested against several cancer cell lines, demonstrating potent cytotoxic effects. For instance, studies indicate that it can inhibit the proliferation of human lung adenocarcinoma cells (A549) and other tumor types .
  • Immunosuppressive Properties: Similar oxazole derivatives have shown immunosuppressive effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs). This suggests potential applications in autoimmune diseases or transplant rejection scenarios .
  • Antiviral Activity: Preliminary studies indicate that DMOC may possess antiviral properties, potentially making it useful in treating viral infections.

Case Studies and Research Findings

Several studies have investigated the biological properties of DMOC and related compounds:

  • Anticancer Efficacy:
    • A study evaluated the effects of DMOC on A549 cells and found that it induced apoptosis through caspase activation pathways. The compound significantly reduced cell viability in a dose-dependent manner .
  • Immunosuppressive Effects:
    • Another investigation focused on the immunosuppressive capabilities of DMOC derivatives. Results indicated that certain derivatives inhibited lipopolysaccharide (LPS)-induced TNF-α production in human blood cultures, highlighting their potential in modulating immune responses .
  • Antiviral Activity:
    • Research into related oxazole compounds revealed promising antiviral activity against specific viruses, suggesting that DMOC may also exhibit similar effects.

Data Table: Biological Activities of DMOC

Activity Type Effect Cell Line/Model Reference
AntitumorInduces apoptosisA549 (lung adenocarcinoma)
ImmunosuppressiveInhibits PBMC proliferationHuman blood cultures
AntiviralPotential antiviral effectsVarious viral models

Properties

IUPAC Name

2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9(2)5(10)4-3-8-6(7)11-4/h3H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWQIWXZVCPQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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